Phosphinic acid, (4-aminophenyl)-
Description
Phosphinic acid, (4-aminophenyl)-, also known as (4-aminophenyl)-phenylphosphinic acid, is a phosphinic acid derivative with the molecular formula C₁₂H₁₂NO₂P (CID 3065789) . Its structure comprises a phenyl group and a 4-aminophenyl group bonded to a phosphorus atom, which is further oxidized to a phosphinic acid moiety (P=O). The compound’s SMILES notation is C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N)O, and its InChI key is SNJJVDVIZVIEMA-UHFFFAOYSA-N . The 4-aminophenyl substituent introduces an aromatic amine group, enabling hydrogen bonding and π-stacking interactions, which are critical in biological and catalytic applications.
Properties
IUPAC Name |
(4-aminophenyl)-hydroxy-oxophosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO2P/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,7H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJKHLKAKDKXQN-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[P+](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440272 | |
| Record name | Phosphinic acid, (4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52500-62-6 | |
| Record name | Phosphinic acid, (4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Phenyl-Substituted Phosphinic Acids
- Diphenylphosphinic Acid (Ph₂PO₂H): Structure: Contains two phenyl groups attached to phosphorus. Applications: Used in epoxy resin synthesis as a flame retardant (e.g., diphenylphosphinic acid anhydride) . Comparison: The absence of an amino group in diphenylphosphinic acid limits its hydrogen-bonding capacity, making it less suitable for biological targeting compared to (4-aminophenyl)-phenylphosphinic acid.
Alkyl/Aminoalkyl-Substituted Phosphinic Acids
- DL-Homoalanine-4-yl-(methyl)-phosphinic Acid (DL-Pt): Structure: Features a methyl group and a homoalanine side chain . Applications: Herbicide metabolite with mobility in plants . Comparison: The aliphatic side chain in DL-Pt enhances water solubility, whereas the aromatic 4-aminophenyl group in the target compound favors interactions with hydrophobic enzyme pockets (e.g., π-stacking with Phe450 in ERAP2 inhibitors) .
- (3-Amino-2-fluoropropyl)phosphinic Acid: Structure: Fluorinated alkyl chain with a primary amine . Applications: GERD treatment via acid inhibition (daily dose: 30–240 mg bid) . Comparison: The fluoropropyl group increases metabolic stability, while the 4-aminophenyl group’s aromaticity may improve binding to aromatic residues in enzymes.
Complex Aminophosphinic Acids
- N-n-Hexylaminomethyl-P-aminomethylphosphinic Acid (Compound 13): Structure: Contains a six-carbon chain extension and dual aminomethyl groups . Applications: Potent inhibitor of H. pylori urease (IC₅₀ = 16.9 μM in whole-cell assays) . Comparison: The hexyl chain enhances lipophilicity, aiding membrane penetration, whereas the 4-aminophenyl group’s planar structure may optimize orientation in enzyme active sites.
- Phosphinic Acid ACE Inhibitors (e.g., [[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline): Structure: Incorporates 4-substituted proline and hydrophobic phenylbutyl groups . Applications: Long-acting antihypertensive agents . Comparison: The proline backbone in ACE inhibitors facilitates conformational restriction, while the 4-aminophenyl group’s amine could mimic catalytic transition states in enzymes.
Antioxidant Phosphinic Acids
- Bis(α-aminoalkyl)phosphinic Acid Derivatives (4a–h): Structure: Symmetrical bis(aminoalkyl) substituents . Applications: Moderate hydroxyl radical scavengers (IC₅₀ ~50–500 µg/mL) . Comparison: The 4-aminophenyl group’s electron-donating nature may enhance radical scavenging compared to aliphatic aminoalkyl derivatives.
Structural and Functional Data Table
Key Research Findings
- Enzyme Inhibition: The 4-aminophenyl group in (4-aminophenyl)-phenylphosphinic acid enables optimized interactions with enzyme pockets (e.g., electrostatic bonds with Asp198/Glu200 in ERAP2) .
- Synthetic Flexibility: Unlike alkyl-substituted derivatives requiring protective groups (e.g., t-butyl in ), the 4-aminophenyl derivative can be synthesized directly from commercial phenyl phosphinic acid .
- Biological Specificity : Aromatic amines in phosphinic acids enhance target selectivity compared to aliphatic analogues, as seen in ACE inhibitors and urease inhibitors .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The most direct route to (4-aminophenyl)phosphinic acid involves palladium-mediated cross-coupling between aryl halides and phosphorus nucleophiles. As demonstrated by [J. Org. Chem. 2007, 72, 5748–5758], this method employs para-substituted aryl halides (e.g., 4-bromoaniline derivatives) and anilinium hypophosphite ($$ \text{H}2\text{PO}2^- $$) under catalytic Pd(0) conditions. Key steps include:
- Protection of the Aniline Nitrogen : To prevent undesired coordination or oxidation, the amine group is typically protected as a tert-butoxycarbonyl (Boc) or acetyl derivative prior to coupling.
- Cross-Coupling Mechanism : The Pd catalyst facilitates oxidative addition into the aryl halide bond, followed by transmetallation with hypophosphite. Reductive elimination yields the P–C bond, forming the protected (4-aminophenyl)phosphinic acid precursor.
- Deprotection : Acidic hydrolysis (e.g., HCl/THF) removes the protecting group, affording the free phosphinic acid.
Reduction of Nitrophenyl Precursors
A two-step strategy involving nitrophenylphosphinic acid synthesis followed by nitro group reduction is widely employed. This approach leverages well-established reduction protocols, as exemplified by patent literature.
Synthesis of Nitrophenylphosphinic Acid
The nitrophenyl precursor is prepared via Arbuzov-type reactions or Friedel-Crafts phosphorylation. For instance, reacting PCI$$3$$ with 4-nitrobenzene in the presence of AlCl$$3$$ yields (4-nitrophenyl)phosphinic acid chloride, which is hydrolyzed to the acid.
Nitro-to-Amine Reduction
Two reduction methods dominate:
Sodium Hydrosulfite ($$ \text{Na}2\text{S}2\text{O}_4 $$) Reduction
As detailed in [WO2014175563A1], this method avoids high-pressure hydrogenation:
- Conditions : 4-Nitrophenylphosphinic acid (1 equiv), $$ \text{Na}2\text{S}2\text{O}_4 $$ (2.6 equiv) in THF/water (1:1) at 50°C for 17–48 hours.
- Yield : 60–63% after crystallization.
- Mechanism : The dithionite ion ($$ \text{S}2\text{O}4^{2-} $$) acts as a two-electron donor, reducing nitro groups via intermediates (nitroso, hydroxylamine).
Catalytic Hydrogenation
Patent [CN106946920A] reports high-yield reductions using Pd/C under $$ \text{H}_2 $$:
- Conditions : 4-Nitrophenylphosphinic acid (0.1 mol), 5% Pd/C (0.5–1.0 wt%) in ethanol, 0.2–1.0 atm $$ \text{H}_2 $$, 3–6 hours.
- Yield : Up to 98.7%.
- Advantage : Scalable for industrial production.
Comparative Analysis
| Parameter | Na$$2$$S$$2$$O$$_4$$ | H$$_2$$/Pd-C |
|---|---|---|
| Pressure | Ambient | 0.2–1.0 atm |
| Temperature | 50°C | 25–70°C |
| Reaction Time | 17–48 h | 3–6 h |
| Yield | 60–63% | 94–98.7% |
| Catalyst Cost | None | High |
Phospha-Mannich Reaction Adaptations
Although primarily used for aliphatic aminoalkyl-H-phosphinic acids, the phospha-Mannich reaction (H$$3$$PO$$2$$ + amine + aldehyde) offers potential for aromatic systems. Recent work by [RSC Adv. 2020, 10, 19873] highlights:
- Challenges : Aromatic amines (pK$$a$$ < 7) undergo competitive N-methylation and H$$3$$PO$$_2$$ oxidation.
- Workaround : Using Boc-protected 4-aminobenzaldehyde and H$$3$$PO$$2$$ in acetic acid at reflux (110°C, 12 h) yields protected derivatives, which are deprotected to afford the target compound in ~45% yield.
Derivatization and Functionalization
Post-synthetic modifications expand utility:
Challenges and Optimization
- Amine Protection : Unprotected amines deactivate Pd catalysts or lead to side reactions (e.g., Schiff base formation).
- Phosphorus Oxidation : H-phosphinic acids are prone to oxidation; reactions require inert atmospheres (N$$_2$$/Ar).
- Scalability : Catalytic hydrogenation outperforms dithionite in yield but demands specialized equipment.
Q & A
Q. What are the common synthetic routes for preparing (4-aminophenyl)phosphinic acid, and what are their methodological considerations?
(4-Aminophenyl)phosphinic acid can be synthesized via cross-coupling reactions between aryl halides and hypophosphorous acid derivatives. For example, palladium-catalyzed coupling of 4-aminophenylboronic acid with phosphinic chloride under inert conditions yields the target compound. Key parameters include temperature control (60–80°C) and the use of ligands like triphenylphosphine to enhance reaction efficiency . Alternative methods involve hydrophosphinylation of olefins using hypophosphorous acid in the presence of radical initiators .
Q. How is the structure of (4-aminophenyl)phosphinic acid validated experimentally?
Structural characterization typically employs:
- IR Spectroscopy : Peaks at ~2300 cm⁻¹ (P-H stretching) and ~1200 cm⁻¹ (P=O) confirm functional groups .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated in Brønsted acid catalyst studies .
- NMR : <sup>31</sup>P NMR shows a singlet near δ 25–30 ppm, while <sup>1</sup>H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 4.5–5.5 ppm) .
Q. What is the acid-base behavior of (4-aminophenyl)phosphinic acid, and how does it influence reactivity?
Phosphinic acids are monoprotic (basicity = 1) due to a single ionizable P-OH group. The amino group (pKa ~4.5) can protonate under acidic conditions, altering solubility and coordination properties. This duality enables pH-dependent applications, such as metal chelation in aqueous buffers .
Advanced Research Questions
Q. How can (4-aminophenyl)phosphinic acid be utilized in designing Brønsted acid catalysts?
The compound’s bifunctional acidity (P-OH and NH₂ groups) allows it to act as a chiral Brønsted acid catalyst. For example, it facilitates asymmetric Mannich reactions by protonating imine substrates while directing stereochemistry via hydrogen bonding. Optimizing substituents on the phenyl ring (e.g., electron-withdrawing groups) enhances catalytic activity .
Q. What methodologies are employed to study enzyme inhibition by (4-aminophenyl)phosphinic acid derivatives?
Derivatives like bis(aminomethyl)phosphinic acid are evaluated against bacterial ureases using:
Q. How do steric and electronic effects of the 4-aminophenyl group influence coordination chemistry with transition metals?
The amino group enhances metal binding (e.g., Ni²⁺, Cu²⁺) through lone-pair donation, while the bulky phenyl ring imposes steric constraints. Studies using XANES/EXAFS reveal distorted octahedral geometries in complexes, which are relevant for catalytic applications like C-H activation .
Q. What strategies mitigate challenges in synthesizing phosphinic acid pseudopeptides?
Key steps include:
- Protection-deprotection : Use of benzyl or phthaloyl groups to shield amines during phosphinic acid coupling .
- Solid-phase synthesis : Enables sequential addition of amino acids and phosphinic moieties, as shown in oligopeptide analogs of pteroyl glutamic acid .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiency of (4-aminophenyl)phosphinic acid derivatives—how are these resolved?
Variations in turnover numbers (TON) for asymmetric catalysis may arise from differences in solvent polarity (e.g., toluene vs. THF) or substrate scope. Systematic studies comparing crystal structures of catalyst-substrate adducts (via XRD) and kinetic profiling can clarify optimal conditions .
Methodological Tables
Table 1: Comparison of Synthetic Methods for (4-Aminophenyl)phosphinic Acid Derivatives
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Pd-catalyzed coupling | 75–85 | Pd(OAc)₂, PPh₃, 70°C, N₂ atmosphere | |
| Hydrophosphinylation | 60–70 | AIBN initiator, 80°C | |
| Amide-assisted hydrolysis | 80–90 | Et₃N, MeOH reflux |
Table 2: Applications in Enzyme Inhibition Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
